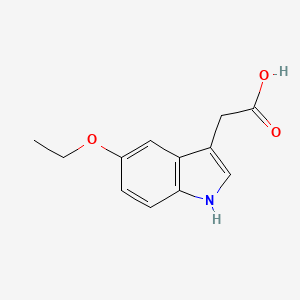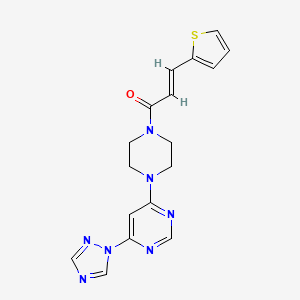![molecular formula C10H13N3O6 B2837932 3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1856047-13-6](/img/structure/B2837932.png)
3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid is a synthetic organic compound characterized by its unique pyrazole ring structure substituted with ethoxycarbonyl and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazole Ring: Starting from a suitable diketone, the pyrazole ring is formed through a cyclization reaction with hydrazine.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Esterification: The carboxylic acid group is esterified with ethanol in the presence of a strong acid catalyst to form the ethoxycarbonyl group.
Final Coupling: The esterified pyrazole is then coupled with 2-methylpropanoic acid under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and esterification processes, ensuring higher yields and purity while minimizing waste and reaction time.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium hydroxide, water.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Major Products:
Reduction of Nitro Group: 3-[4-(Ethoxycarbonyl)-3-amino-1H-pyrazol-1-yl]-2-methylpropanoic acid.
Hydrolysis of Ester Group: 3-[4-(Carboxy)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Materials Science: Utilized in the synthesis of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid depends on its application. In enzyme inhibition, it may mimic the substrate of the enzyme, binding to the active site and preventing the natural substrate from interacting. The nitro group can participate in redox reactions, altering the electronic properties of the molecule and affecting its reactivity.
Comparison with Similar Compounds
- 3-[4-(Methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid
- 3-[4-(Ethoxycarbonyl)-3-amino-1H-pyrazol-1-yl]-2-methylpropanoic acid
Comparison:
- Uniqueness: The presence of both the ethoxycarbonyl and nitro groups in 3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid makes it unique compared to its analogs. These functional groups confer distinct electronic and steric properties, influencing its reactivity and potential applications.
- Reactivity: The nitro group is a strong electron-withdrawing group, making the compound more reactive towards nucleophilic substitution compared to its amino analog.
Properties
IUPAC Name |
3-(4-ethoxycarbonyl-3-nitropyrazol-1-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6/c1-3-19-10(16)7-5-12(4-6(2)9(14)15)11-8(7)13(17)18/h5-6H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLZUZIGPQOFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1[N+](=O)[O-])CC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
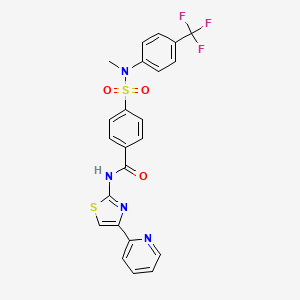

![2-{[(5E)-5-{[4-(methylsulfanyl)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}acetic acid](/img/structure/B2837856.png)
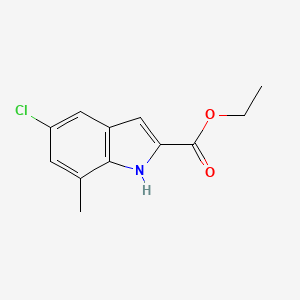
![8-(3-((2-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2837859.png)
![ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)BUTANAMIDO]-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B2837861.png)

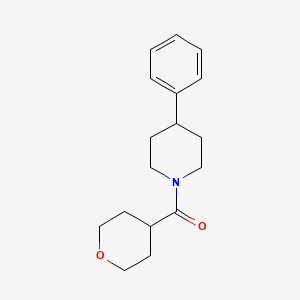
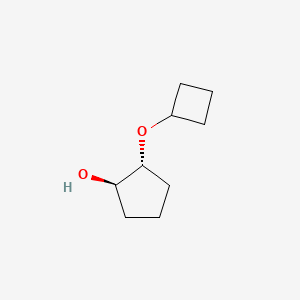
![N-(2,5-dichlorophenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2837866.png)
![2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2837867.png)

